molecular formula C15H25N5 B11746341 {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11746341
M. Wt: 275.39 g/mol
InChI Key: DRLMKEKEQRXXTC-UHFFFAOYSA-N
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Description

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a complex organic compound characterized by its unique pyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the isopropyl and methyl groups. Common reagents used in these reactions include hydrazine, acetone, and various catalysts to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler pyrazole compounds.

Scientific Research Applications

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: A simpler analog with a similar core structure.

    1-methyl-3-(propan-2-yl)-1H-pyrazole: A related compound with fewer substituents.

    1-(propan-2-yl)-1H-pyrazole: Another analog with a different substitution pattern.

Uniqueness

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-11(2)15-8-14(19(5)18-15)10-16-9-13-6-7-17-20(13)12(3)4/h6-8,11-12,16H,9-10H2,1-5H3

InChI Key

DRLMKEKEQRXXTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CNCC2=CC=NN2C(C)C)C

Origin of Product

United States

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